molecular formula C13H18N4O2 B2874889 benzyl N-(5-azidopentyl)carbamate CAS No. 315203-49-7

benzyl N-(5-azidopentyl)carbamate

Cat. No.: B2874889
CAS No.: 315203-49-7
M. Wt: 262.313
InChI Key: LEEKZKYLWRVFOO-UHFFFAOYSA-N
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Description

Benzyl N-(5-azidopentyl)carbamate (CAS: 2227206-53-1) is a carbamate-protected amine derivative featuring a benzyloxycarbonyl (Cbz) group and a terminal azide moiety. Its molecular structure comprises a pentyl chain terminated by an azide (-N₃) and a benzyl carbamate group (-O(CO)NH-), making it a versatile intermediate in organic synthesis, particularly for click chemistry applications such as azide-alkyne cycloaddition . This compound is cataloged by Enamine Ltd. as a building block for drug discovery and materials science, highlighting its utility in introducing both protected amines and reactive azides into target molecules .

Properties

IUPAC Name

benzyl N-(5-azidopentyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c14-17-16-10-6-2-5-9-15-13(18)19-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEKZKYLWRVFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(5-azidopentyl)carbamate typically involves multiple steps. One common method includes the following steps:

    Formation of the Azido Group: The azido group can be introduced through the reaction of an appropriate alkyl halide with sodium azide.

    Carbamate Formation:

    Esterification: The final step involves the esterification of the carbamic acid with benzyl alcohol under acidic conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The azido group can undergo oxidation reactions, potentially forming nitrenes or other reactive intermediates.

    Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of nitrenes or other oxidized species.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted carbamates or esters.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in click chemistry reactions due to the presence of the azido group.

Biology:

  • Utilized in bioconjugation techniques to label biomolecules.
  • Studied for its potential use in drug delivery systems.

Medicine:

  • Investigated for its potential as a prodrug, where the active drug is released upon metabolic conversion.

Industry:

  • Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(5-azidopentyl)carbamate largely depends on the context in which it is used. For example, in bioconjugation, the azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules.

Comparison with Similar Compounds

The following analysis compares benzyl N-(5-azidopentyl)carbamate with structurally related carbamates and azide-containing derivatives, focusing on protecting groups, reactivity, stability, and applications.

Structural Analogs and Functional Group Variations

a) Benzyl Carbamates Without Azides
  • Example: Benzyl N-(3-azabicyclo[4.1.0]heptan-6-yl)carbamate hydrochloride (CAS: 910789-29-6) Key Differences: Lacks the azide group but shares the benzyl carbamate protecting group. Used in bicyclic amine synthesis for pharmaceuticals . Applications: Protects amines during multi-step syntheses; deprotection via hydrogenolysis or acidic conditions.
b) tert-Butyl (Boc) Carbamates
  • Example : tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS: 880545-32-4)
    • Key Differences : Replaces the benzyl group with a tert-butyl carbamate (Boc), which is acid-labile. Lacks the azide functionality .
    • Applications : Preferred in peptide synthesis due to orthogonal deprotection (trifluoroacetic acid) and compatibility with basic conditions .
c) Dibenzyl-Protected Amines
  • Example : Dibenzylamine derivatives (e.g., benzathine benzylpenicillin, CAS: 1538-09-6)
    • Key Differences : Utilizes dibenzyl groups instead of carbamates; forms salts for improved solubility .
    • Applications : Pharmaceutical formulations requiring controlled release (e.g., antibiotics) .
d) Azide-Containing Carbamates
  • Example : this compound (CAS: 2227206-53-1)
    • Key Features : Combines a benzyl carbamate with a terminal azide, enabling dual functionality (amine protection + click chemistry) .
    • Applications : Bioconjugation, polymer crosslinking, and targeted drug delivery systems .

Reactivity and Stability

Property This compound tert-Butyl Carbamates Dibenzyl Derivatives
Deprotection Conditions Hydrogenolysis (H₂/Pd-C) Acid (e.g., TFA) Hydrogenolysis
Azide Reactivity High (click chemistry) None None
Stability Light/heat-sensitive (azide hazard) Acid-sensitive Stable under basic conditions
Synthetic Flexibility High (dual functionalization) Moderate Low

Key Findings :

  • This compound’s azide group enables unique reactivity but introduces instability under heat or UV light .
  • tert-Butyl carbamates offer orthogonal deprotection but lack functional handles for conjugation .
  • Dibenzyl derivatives excel in salt formation but require harsh conditions for deprotection .

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